

Best practices for handling Amiselimod Hydrochloride in the lab

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Compound of Interest		
Compound Name:	Amiselimod Hydrochloride	
Cat. No.:	B605483	Get Quote

Technical Support Center: Amiselimod Hydrochloride

Welcome to the technical support center for **Amiselimod Hydrochloride** (also known as MT-1303). This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound in a laboratory setting. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy access.

Frequently Asked Questions (FAQs)

Q1: What is **Amiselimod Hydrochloride** and what is its mechanism of action?

A1: **Amiselimod Hydrochloride** is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] It is a prodrug that is converted in vivo by sphingosine kinases to its active metabolite, (S)-amiselimod phosphate (amiselimod-P).[3][4] Amiselimod-P then acts as a functional antagonist at the S1P1 receptor on lymphocytes.[5] This action prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to autoimmune reactions.[5] Due to this mechanism, Amiselimod is being investigated for its therapeutic potential in various autoimmune diseases.[3][5]

Q2: How should I store Amiselimod Hydrochloride?







A2: Proper storage is crucial for maintaining the stability and activity of **Amiselimod Hydrochloride**. For long-term storage, the solid powder should be kept at -20°C for up to three years.[6][7] For short-term storage of a few days to weeks, it can be stored at 0-4°C.[7] Stock solutions in a solvent should be stored at -80°C for up to one year.[6]

Q3: What is the best solvent for dissolving **Amiselimod Hydrochloride**?

A3: **Amiselimod Hydrochloride** is soluble in dimethyl sulfoxide (DMSO), with a solubility of up to 27 mg/mL (65.23 mM).[6][8] It is not soluble in water.[7] For in vivo experiments in mice, **Amiselimod Hydrochloride** has been dissolved in 0.5% hydroxypropylmethyl cellulose.[9]

Q4: Is **Amiselimod Hydrochloride** considered a hazardous substance?

A4: According to the available Safety Data Sheets (SDS), **Amiselimod Hydrochloride** is not classified as a hazardous substance or mixture.[10] However, it is recommended to follow standard laboratory safety practices. Avoid inhalation, and contact with skin and eyes.[10] In case of contact, rinse the affected area thoroughly with water.[10] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Compound precipitation in cell culture media	Amiselimod Hydrochloride has poor aqueous solubility.	Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture media. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Inconsistent results in in vitro experiments	Degradation of the compound. 2. Variability in the conversion of the prodrug to its active form.	1. Ensure proper storage of both the powder and stock solutions. Prepare fresh dilutions from the stock solution for each experiment. 2. The conversion to the active metabolite, amiselimod-P, is dependent on cellular sphingosine kinases.[3][4] Ensure consistent cell type, density, and health in your experiments.
Unexpected in vivo results (e.g., lack of efficacy)	1. Improper formulation or administration. 2. Incorrect dosage.	1. For oral administration in mice, ensure the compound is properly suspended in a suitable vehicle like 0.5% hydroxypropylmethyl cellulose. [9] 2. Review the literature for effective dosage ranges in relevant animal models. For example, daily oral doses of 0.1 and 0.3 mg/kg have been shown to be effective in murine models of lupus nephritis.[11]
Difficulty interpreting lymphocyte count data	The effect of Amiselimod on lymphocyte counts is gradual.	In human subjects, a gradual reduction in peripheral blood



lymphocyte counts was observed over a 21-day dosing period.[12] Allow for sufficient time for the compound to exert its effect when designing and interpreting experiments.

Quantitative Data Summary

Solubility Data

Solvent	Solubility	Reference
DMSO	27 mg/mL (65.23 mM)	[6][8]
Water	Insoluble	[7]
DMF	25 mg/mL	[13]
Ethanol	15 mg/mL	[13]
DMF:PBS (pH 7.2) (1:3)	0.25 mg/mL	[13]

Biological Activity

Target	Action	EC50	Reference
S1P1 Receptor	Agonist (active metabolite)	75 pM	[3]
S1P2 Receptor	No distinct agonist activity	-	[3]
S1P3 Receptor	No distinct agonist activity	-	[3]
S1P4 Receptor	Minimal agonist activity	-	[3]
S1P5 Receptor	High selectivity	-	[3]



Experimental Protocols

Protocol 1: In Vitro Conversion of Amiselimod to Amiselimod-P in HEK293 Cells

This protocol is adapted from a study by Sugahara et al. (2017).[3]

- Cell Culture: Plate HEK293 cells onto 48-well culture plates and culture overnight.
- Compound Preparation: Prepare a stock solution of Amiselimod Hydrochloride in DMSO.
 Dilute the stock solution in cell culture medium to a final concentration of 100 nM.
- Incubation: Incubate the cells with the Amiselimod-containing medium for 3 to 12 hours.
- Sample Collection: Collect the cell culture supernatants at various time points.
- Analysis: Measure the concentration of amiselimod-P in the supernatants using LC-MS/MS.

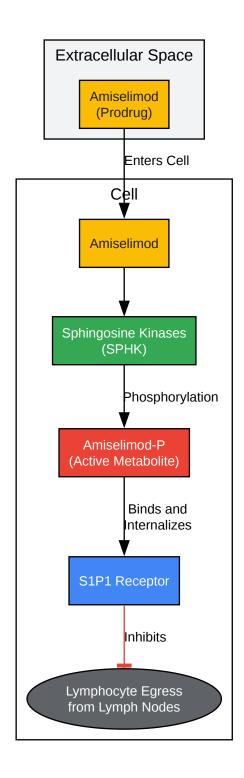
Protocol 2: In Vivo Study of Amiselimod in a Mouse Model of Colitis

This protocol is based on a study by Shimano et al. (2019).[14]

- Animal Model: Induce chronic colitis in immunodeficient SCID mice by adoptive transfer of CD4+CD45RBhigh T cells from BALB/c mice.
- Compound Formulation: Prepare a suspension of Amiselimod Hydrochloride in 0.5% hydroxypropylmethyl cellulose.
- Administration: Administer Amiselimod orally to the mice at a dose of 0.3 mg/kg once daily for 28 days.[2]
- Monitoring: Monitor the mice for clinical signs of colitis, such as weight loss and stool consistency.
- Endpoint Analysis: At the end of the study, collect colonic tissue for histological analysis and isolate lymphocytes from the lamina propria to assess the infiltration of Th1 and Th17 cells by flow cytometry.[15]

Visualizations

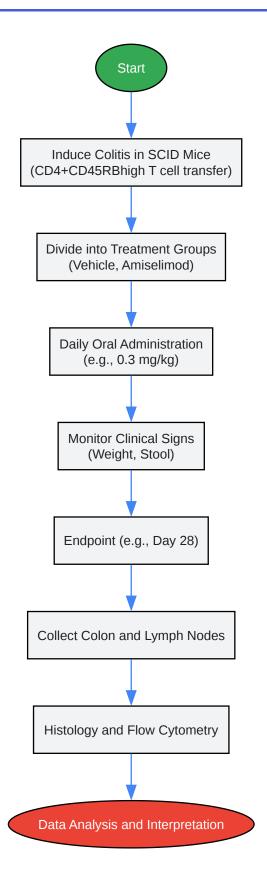




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Caption: Mechanism of action of Amiselimod.





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Caption: In vivo experimental workflow for a colitis model.



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